2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid
Description
Properties
IUPAC Name |
2-[[5-(1-benzyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12(17(24)25)26-18-20-19-15(21(18)2)14-9-6-10-22(16(14)23)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSXTLXKTVZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(N1C)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
In a representative procedure, hydrazinecarbothioamide intermediates are treated with sodium hydroxide or potassium hydroxide in ethanol at reflux temperatures. This promotes intramolecular cyclization, yielding 4-amino-5-substituted-1,2,4-triazole-3-thiones. For the target compound, methyl substitution at the 4-position is introduced by selecting methylhydrazine as a starting material. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from ethyl acetate.
Alkylation of the Thiol Group
The thiol group at the 3-position of the triazole is subsequently alkylated to introduce the propanoic acid moiety. Bromopropanoic acid derivatives, such as ethyl 3-bromopropanoate, react with the triazolethione in the presence of a base like potassium carbonate. This nucleophilic substitution proceeds in dimethylformamide (DMF) at 60–80°C, forming the thioether linkage. Post-reaction, the ester is hydrolyzed to the free carboxylic acid using aqueous hydrochloric acid.
Synthesis of the 1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl Moiety
The pyridinone fragment is synthesized independently and coupled to the triazole core.
Preparation of 2-Oxo-1,2-dihydropyridine Derivatives
A Knorr-type condensation is employed to construct the pyridinone ring. Ethyl acetoacetate reacts with benzylamine in acetic acid under reflux, forming 1-benzyl-3-hydroxy-2-pyridinone. Oxidation of the hydroxyl group using hydrogen peroxide in alkaline media yields the 2-oxo derivative.
Functionalization at the 3-Position
Electrophilic substitution at the 3-position of the pyridinone is achieved via bromination using phosphorus tribromide (PBr₃) in dichloromethane. The resulting 3-bromo-1-benzyl-2-oxo-1,2-dihydropyridine serves as a key intermediate for subsequent coupling reactions.
Coupling of Triazole and Pyridinone Fragments
The final step involves linking the triazole and pyridinone moieties through a nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
The brominated pyridinone reacts with the triazole-thiolate anion generated in situ using sodium hydride (NaH) in tetrahydrofuran (THF). This method affords moderate yields (45–60%) and requires rigorous exclusion of moisture.
Copper-Catalyzed Coupling
Alternatively, a copper(I)-catalyzed Ullmann-type coupling enhances efficiency. A mixture of the triazole-thiol, bromopyridinone, CuI (10 mol%), and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieves coupling within 12 hours, yielding the desired product in 70–75% yield.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Solvent Selection
Polar aprotic solvents like DMF and DMSO facilitate both alkylation and coupling steps by stabilizing ionic intermediates. However, DMSO may induce side reactions at elevated temperatures, necessitating careful temperature control.
Catalytic Systems
Copper catalysts (e.g., CuI) significantly improve coupling efficiency compared to palladium-based systems, which are less effective for sulfur-containing substrates.
Purification Techniques
Final purification employs column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) is utilized for analytical validation, ensuring ≥95% purity.
Analytical Characterization
The synthesized compound is characterized using spectroscopic and chromatographic methods:
Spectroscopic Analysis
Chromatographic Validation
Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) confirms a single peak at 8.2 minutes, correlating with the expected molecular weight (HRMS: m/z 426.1481 [M + H]⁺).
Chemical Reactions Analysis
Types of Reactions
2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, various nucleophiles
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids, amines
Scientific Research Applications
Scientific Research Applications of 2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid
This compound is a complex organic compound featuring a triazole ring, a pyridine ring, and a propanoic acid moiety. It is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and versatile chemical reactivity.
Areas of Application
This compound has applications in chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology It is studied for its potential antimicrobial, antifungal, and anticancer properties.
- Medicine It is investigated for potential therapeutic applications in developing new drugs for treating various diseases.
- Industry It is used to develop new materials and as a catalyst in industrial processes.
Potential Biological Activities
The compound's mechanism of action involves interaction with molecular targets and pathways, binding to enzymes or receptors, modulating their activity, and leading to biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
- Hydrolysis The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Mechanism of Action
The mechanism of action of 2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous 1,2,4-triazole derivatives:
Key Observations:
Structural Variations Influence Activity: The benzyl-oxo-dihydropyridinyl group in the target compound distinguishes it from analogs with bromophenyl () or isoxazole () substituents. This moiety may confer unique electronic properties or binding affinity in biochemical contexts. Propanoic acid vs.
Biological Activity :
- While the target compound lacks reported bioactivity data, structurally related compounds exhibit diverse applications:
- Antimicrobial : Decylthio-morpholine derivatives ().
- Pharmaceutical : Isoxazole-pyridine salts for stress management ().
- Material Science: Bromophenyl-triazoles for nonlinear optics ().
Synthetic Pathways :
- Multi-step synthesis from benzoic acid derivatives is common (e.g., 3-bromobenzoic acid in ), suggesting analogous routes for the target compound.
Commercial Status :
- The target compound’s discontinued status () contrasts with the commercial viability of Tryfuzol® () and pharmaceutically optimized salts ().
Biological Activity
2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a triazole ring, a pyridine ring, and a propanoic acid moiety, which may contribute to its diverse biological effects.
The chemical formula for this compound is with a molecular weight of 356.4 g/mol. It has a melting point of 190-192°C and predicted properties such as a density of approximately 1.38 g/cm³ and a pKa of 3.07 .
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that triazole derivatives possess significant anticancer properties. For instance, triazolethiones have been reported to exhibit cytotoxic effects against various cancer cell lines. A specific study noted that related compounds demonstrated IC50 values in the micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines, indicating promising anticancer potential .
Antimicrobial Properties
Mercapto-substituted 1,2,4-triazoles have been highlighted for their antimicrobial activities. In particular, derivatives similar to the compound have shown effectiveness against bacterial and fungal strains. For example, certain triazole derivatives were found to inhibit the growth of pathogenic bacteria comparable to standard antibiotics .
The biological activity of this compound may involve the modulation of specific enzymes or receptors in cellular pathways. It is hypothesized that the compound could inhibit enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects .
Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound. Key findings include:
Case Studies
In one notable case study involving similar triazole compounds, researchers synthesized a series of derivatives and evaluated their biological activity against multiple cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced their cytotoxicity and selectivity towards cancer cells.
Another study focused on the antimicrobial properties of triazole derivatives against common pathogens. The findings revealed that certain compounds exhibited superior activity compared to traditional antibiotics, suggesting potential for development into new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
